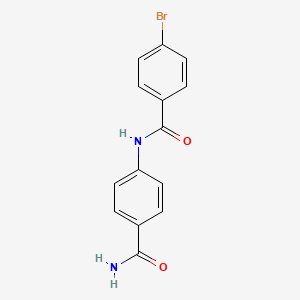

![molecular formula C25H23NO5S B2401006 3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one CAS No. 866725-77-1](/img/structure/B2401006.png)

3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

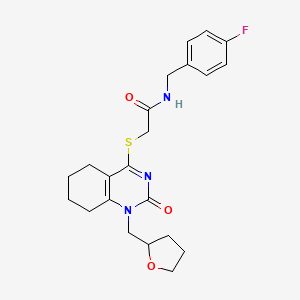

The compound is a quinolinone derivative with benzenesulfonyl, dimethoxy, and methylphenylmethyl substituents . Quinolinones are a class of organic compounds with a wide range of biological activities and are often used in medicinal chemistry .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various methods including C-C and C-N bond forming strategies . For instance, benzenesulfonic acid derivatives can be synthesized as competitive inhibitors of human neutrophil elastase (hNE) .Wissenschaftliche Forschungsanwendungen

- Anti-inflammatory Agents : Benzenesulfonyl quinolinone derivatives have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes. Researchers explore their potential as novel anti-inflammatory drugs .

- Anticancer Agents : These compounds exhibit cytotoxic effects against cancer cells. Their ability to interfere with cell cycle progression and induce apoptosis makes them promising candidates for cancer therapy .

- Electrophilic Aromatic Substitution (EAS) : The benzylic position in this compound is susceptible to EAS reactions. The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, leading to substitution at this position .

- Functional Group Transformations : Researchers use benzenesulfonyl quinolinone as a versatile building block for creating diverse organic molecules through functional group manipulations.

- Fluorescent Probes : The quinolinone core exhibits fluorescence properties. Scientists utilize these compounds as fluorescent probes for biological imaging and sensing applications .

- Photophysical Studies : Investigating the photophysical behavior of benzenesulfonyl quinolinones sheds light on their excited-state properties, which can be useful in designing luminescent materials .

- Enzyme Inhibitors : Some derivatives of this compound act as enzyme inhibitors. For instance, they inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer’s .

- Antibacterial Activity : Researchers explore the antibacterial potential of these compounds against various pathogens .

- Chemical Proteomics : Benzenesulfonyl quinolinones can be used as chemical probes to identify and study protein targets in complex biological systems .

- Targeted Covalent Inhibition : Their electrophilic nature allows for targeted covalent modification of specific proteins, aiding in drug discovery .

- Photoactivatable Compounds : Researchers design photoresponsive derivatives of benzenesulfonyl quinolinone. Upon light activation, these compounds can modulate biological processes or release bioactive molecules .

Medicinal Chemistry and Drug Development

Organic Synthesis and Functionalization

Materials Science and Photophysics

Biological Studies and Enzyme Inhibition

Chemical Biology and Target Identification

Photochemistry and Photopharmacology

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5S/c1-17-9-7-8-10-18(17)15-26-16-24(32(28,29)19-11-5-4-6-12-19)25(27)20-13-22(30-2)23(31-3)14-21(20)26/h4-14,16H,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYICYAZTBRHAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2400923.png)

![ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2400928.png)

![2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2400929.png)

![O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride](/img/structure/B2400935.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2400944.png)